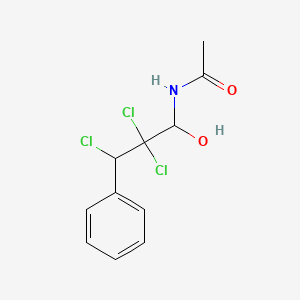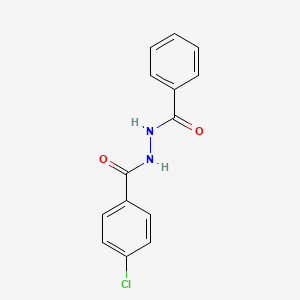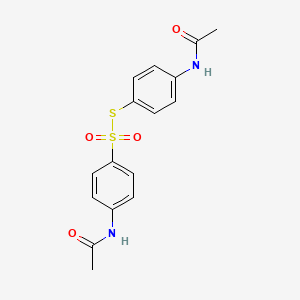![molecular formula C21H28N4O2 B15076690 N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea CAS No. 77703-55-0](/img/structure/B15076690.png)
N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of isopropyl groups, phenyl rings, and urea functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea typically involves multiple steps. One common method includes the reaction of isopropylamine with a suitable benzyl phenyl urea precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-isopropyl-N’-phenyl-1,4-phenylenediamine: This compound shares structural similarities and is used as an antiozonant in rubbers.
N-isopropyl-N’-phenyl-p-phenylenediamine: Known for its antioxidant properties.
Uniqueness
N-isopropyl-N’-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Propiedades
Número CAS |
77703-55-0 |
|---|---|
Fórmula molecular |
C21H28N4O2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-propan-2-yl-3-[4-[[4-(propan-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)22-20(26)24-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)25-21(27)23-15(3)4/h5-12,14-15H,13H2,1-4H3,(H2,22,24,26)(H2,23,25,27) |
Clave InChI |
UIALFAWMDHJGMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


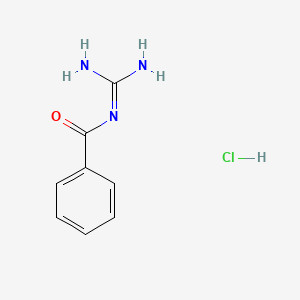
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
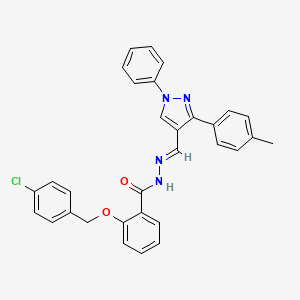
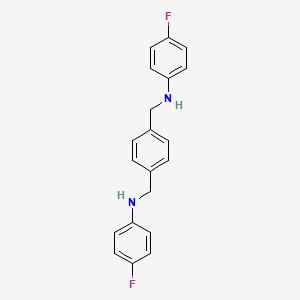
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
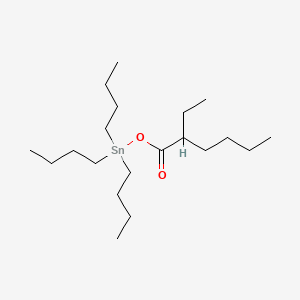

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)

